1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride (CAS 1657033-40-3) is a racemic spirocyclic heterocycle comprising a piperidine ring and an N-methyl-pyrrolo[3,2-b]pyridin-2(1H)-one moiety joined through a shared quaternary carbon at the piperidine 3-position and pyrrolopyridine 3'-position. As a dihydrochloride salt (C12H17Cl2N3O, MW 290.19 g/mol), it possesses zero rotatable bonds and a calculated LogP of 0.74, features that confer a rigid, three-dimensional scaffold with moderate lipophilicity.

Molecular Formula C12H17Cl2N3O
Molecular Weight 290.19 g/mol
CAS No. 1657033-40-3
Cat. No. B1436237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
CAS1657033-40-3
Molecular FormulaC12H17Cl2N3O
Molecular Weight290.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C3(C1=O)CCCNC3)N=CC=C2.Cl.Cl
InChIInChI=1S/C12H15N3O.2ClH/c1-15-9-4-2-7-14-10(9)12(11(15)16)5-3-6-13-8-12;;/h2,4,7,13H,3,5-6,8H2,1H3;2*1H
InChIKeyJJFXCMMDFUNTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one Dihydrochloride (CAS 1657033-40-3): Spirocyclic Building Block Procurement Guide


1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride (CAS 1657033-40-3) is a racemic spirocyclic heterocycle comprising a piperidine ring and an N-methyl-pyrrolo[3,2-b]pyridin-2(1H)-one moiety joined through a shared quaternary carbon at the piperidine 3-position and pyrrolopyridine 3'-position [1]. As a dihydrochloride salt (C12H17Cl2N3O, MW 290.19 g/mol), it possesses zero rotatable bonds and a calculated LogP of 0.74, features that confer a rigid, three-dimensional scaffold with moderate lipophilicity . The compound is listed primarily as a research chemical building block for medicinal chemistry applications, including the exploration of CNS-penetrant chemotypes and kinase inhibitor scaffolds [2].

Why 1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one Dihydrochloride Cannot Be Casually Substituted


The spirocyclic core of this compound embeds a precise connectivity pattern—a piperidine-3,3'-pyrrolo[3,2-b]pyridine junction—that dictates both the spatial orientation of the piperidine amine and the pyrrolopyridine lactam pharmacophore [1]. Substitution with regioisomeric spiro junctions (e.g., piperidine-4,3' or piperidine-2,7' analogs) fundamentally alters the exit vector geometry and can abolish target engagement in structure-based design campaigns [2]. The N-methyl substituent on the pyrrolo nitrogen eliminates a hydrogen-bond donor present in the des-methyl analog (CAS 1864062-39-4), modulating both permeability and metabolic stability [3]. Critically, these subtle structural variations are not interchangeable in SAR studies—a change in spiro attachment point or N-substitution pattern can shift a compound from active to inactive in a given assay, making specific procurement of CAS 1657033-40-3 essential for reproducible hit validation [4].

1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one Dihydrochloride: Quantifiable Differentiation Evidence


N-Methyl Substitution Eliminates a Hydrogen-Bond Donor Relative to the Des-Methyl Analog

The target compound bears an N-methyl group on the pyrrolo[3,2-b]pyridine lactam nitrogen, whereas the closest commercial analog, spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride (CAS 1864062-39-4), carries a free NH at this position . This methylation eliminates one hydrogen-bond donor (HBD), reducing the HBD count from 3 (des-methyl) to 2 (target compound), while the hydrogen-bond acceptor count remains at 3 for both . In CNS drug discovery, reducing HBD count is a well-established strategy for improving passive permeability and brain penetration [1].

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

Zero Rotatable Bonds Confer Maximal Conformational Rigidity Compared to Flexible Analogs

The target compound possesses zero rotatable bonds as reported by Hit2Lead (MFCD28398162) . This is a consequence of the spiro junction locking both rings and the cyclic lactam eliminating side-chain flexibility. In contrast, non-spirocyclic pyrrolo[3,2-b]pyridine analogs such as 3-(1,2,3,6-tetrahydro-4-pyridinyl)-5-propoxy-1H-pyrrolo[3,2-b]pyridine (CP 94253) contain multiple rotatable bonds (≥4) and exhibit conformational flexibility that can reduce target selectivity [1]. Rigid spiro scaffolds can pre-organize the molecule into its bioactive conformation, potentially reducing the entropic penalty upon target binding [2].

Conformational Restriction Scaffold Design Entropy-Driven Binding

LogP of 0.74 Positions This Scaffold in a Favorable Lipophilicity Range for Oral Bioavailability Relative to More Lipophilic Spiro Analogs

The target compound has a measured/calculated LogP of 0.74 as reported on Hit2Lead . For comparison, the des-methyl spiro analog (CAS 1864062-39-4) has a LogP of 0.86 . The lower LogP of the N-methyl analog (ΔLogP = -0.12) is consistent with the slightly reduced hydrogen-bonding capacity. Both values fall within the optimal LogP range (1-3) for oral drug-likeness per Lipinski's Rule of Five, but the target compound's lower value suggests marginally better aqueous solubility, an advantage for in vitro assay compatibility [1].

Lipophilicity Drug-Likeness ADME Optimization

Dihydrochloride Salt Form Provides Enhanced Aqueous Solubility and Handling Advantages Over Free Base Analogs

The target compound is supplied as the dihydrochloride salt (2HCl), as confirmed by multiple vendor sources including Hit2Lead, MolCore, and Leyan . The free base counterpart (C12H15N3O, MW 217.27 g/mol) lacks the ionizable counterions that enhance aqueous solubility. The dihydrochloride formulation improves solubility in polar solvents such as water, DMSO, and methanol due to ionic interactions, facilitating both in vitro assay preparation and in vivo dosing [1]. Vendor purity specifications range from 95% (Hit2Lead) to 98% (MolCore, Leyan), supporting batch-to-batch consistency .

Salt Selection Solubility Enhancement Formulation

Regioisomeric Spiro Junction (3,3') Distinguishes This Scaffold from Alternative Spiro-Pyrrolopyridine Chemotypes

The spiro junction in the target compound occurs at the piperidine 3-position and pyrrolo[3,2-b]pyridine 3'-position. Alternative spiro-pyrrolopyridine chemotypes include the piperidine-4,3' series (exemplified by DDR1 inhibitors such as 6FIQ, which use a piperidine-4,3'-pyrrolo[3,2-b]pyridine core) [1], and the piperidine-2,7' series disclosed in the 5-HT6 receptor patent literature [2]. Each regioisomeric attachment point produces a distinct spatial orientation of the piperidine nitrogen relative to the pyrrolopyridine plane, which is critical for engaging different binding pockets in proteins [3].

Spiro Chemistry Scaffold Diversity Exit Vector Geometry

Racemic Stereochemistry Provides Cost-Effective Access for Primary Screening Relative to Enantiopure Analogs

The target compound is supplied as a racemic mixture (RACEMIC), as explicitly noted by Hit2Lead . The spiro junction creates a chiral quaternary carbon, giving rise to a pair of enantiomers. Procurement of the racemate (price: $154/g at 95% purity) is substantially more economical than custom synthesis of either enantiopure form, which would require chiral separation or asymmetric synthesis [1]. For primary screening and hit validation, the racemate enables cost-effective evaluation of the chemotype, with enantiomer resolution deferred until confirmed activity warrants it [2].

Stereochemistry Hit Identification Procurement Economics

Recommended Application Scenarios for 1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one Dihydrochloride


CNS-Penetrant Fragment and Lead-Like Library Design

The combination of low molecular weight (290.19 g/mol as 2HCl salt; 217.27 free base), zero rotatable bonds, and moderate LogP (0.74) makes this compound an ideal entry for CNS-focused fragment libraries or as a core scaffold in lead-like compound collections . Its reduced hydrogen-bond donor count (2 HBD) relative to the des-methyl analog supports passive CNS permeability, a critical requirement for neuropharmacology programs [1].

Spirocyclic Scaffold Diversification via Piperidine N-Functionalization

The free piperidine NH provides a straightforward synthetic handle for parallel derivatization—amide coupling, reductive amination, sulfonylation, or urea formation—enabling rapid generation of compound libraries for SAR exploration [2]. The 3,3' spiro junction positions the piperidine nitrogen in a distinct vector space compared to 4,3' or 2,7' analogs, allowing exploration of unique chemical space in kinase or GPCR targeted libraries [3].

Kinase Inhibitor Scaffold Hopping and Hit Validation

The pyrrolo[3,2-b]pyridine core is a recognized kinase hinge-binding motif, and the spiro-fused piperidine provides a vector for solvent-exposed region interactions [4]. Related spiro-pyrrolopyridine chemotypes have yielded potent PI3K, DDR1, and PIM1 inhibitors with nanomolar potency [4]. This compound serves as a versatile starting point for ATP-competitive kinase inhibitor design, where the rigid spiro framework can enhance selectivity through conformational restriction [5].

Cost-Effective Primary Screening in Academic and Biotech Settings

At $154/g (Hit2Lead catalog) with 95% purity, the racemic dihydrochloride form provides economical access for academic labs conducting primary biochemical or cell-based screens . The solid salt form simplifies weighing, dissolution, and storage compared to oils or hygroscopic free bases, reducing variability in high-throughput screening workflows [6].

Quote Request

Request a Quote for 1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.